Cas no 6944-27-0 (2,2-diphenylethyl 4-methylbenzenesulfonate)
6944-27-0 structure
Product Name:2,2-diphenylethyl 4-methylbenzenesulfonate
Numero CAS:6944-27-0
MF:C21H20O3S
MW:352.446704864502
CID:1736756
PubChem ID:244788
Update Time:2025-04-21
2,2-diphenylethyl 4-methylbenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-diphenylethyl 4-methylbenzenesulfonate
- NSC55921
- CTK5C9889
- AG-K-17999
- 2,2-diphenylethyl toluene-p-sulphonate
- 2,2-Diphenyl-aethyl-(4-methyl-benzol-sulfonat)
- AR-1D1646
- AC1L6EH4
- 2,2-diphenylethyl-2-t tosylate
- p-Toluolsulfonsaeure-2,2-diphenylaethylester
- Toluol-4-sulfonsaeure-(2,2-diphenyl-aethylester)
- toluene-4-sulfonic acid-(2,2-diphenyl-ethyl ester)
- AC1Q6Y4Y
- NCIOpen2_007606
- NSC55921; CTK5C9889; AG-K-17999; 2,2-diphenylethyl toluene-p-sulphonate; 2,2-Diphenyl-aethyl-(4-methyl-benzol-sulfonat); AR-1D1646; AC1L6EH4; 2,2-diphenylethyl-2-t tosylate; p-Toluolsulfonsaeure-2,2-diphenylaethylester; Toluol-4-sulfonsaeure-(2,2-diphenyl-aethylester); toluene-4-sulfonic acid-(2,2-diphenyl-ethyl ester); AC1Q6Y4Y; NCIOpen2_007606;
- 6944-27-0
- SCHEMBL4432214
- AS-0496
- DTXSID30288470
- 2,2-diphenylethyl 4-methylbenzene-1-sulfonate
- NSC-55921
-
- Inchi: 1S/C21H20O3S/c1-17-12-14-20(15-13-17)25(22,23)24-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3
- Chiave InChI: FGGIVUNDCMWXPU-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(=O)(=O)OCC(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 352.1134
- Massa monoisotopica: 352.113
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 51.8Ų
Proprietà sperimentali
- Densità: 1.195
- Punto di ebollizione: 516.9°C at 760 mmHg
- Punto di infiammabilità: 266.4°C
- Indice di rifrazione: 1.597
- PSA: 43.37
- LogP: 5.61320
2,2-diphenylethyl 4-methylbenzenesulfonate Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
6944-27-0 (2,2-diphenylethyl 4-methylbenzenesulfonate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso